molecular formula C9H12N6O5 B1678695 4'-Azidocytidine CAS No. 478182-28-4

4'-Azidocytidine

Cat. No.: B1678695
CAS No.: 478182-28-4
M. Wt: 284.23 g/mol
InChI Key: ODLGMSQBFONGNG-JVZYCSMKSA-N
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Mechanism of Action

Target of Action

4’-Azidocytidine, also known as Azvudine or FNC, is a novel cytidine analogue . It primarily targets the RNA-dependent RNA polymerase enzymes of various viruses, including HIV, HBV, HCV, and SARS-CoV-2 . These enzymes are crucial for the replication of these viruses. Additionally, it has been found to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP .

Mode of Action

4’-Azidocytidine acts as a nucleoside reverse transcriptase inhibitor . It mimics natural nucleosides and gets incorporated into the viral RNA during its synthesis. This results in the termination of the RNA chain synthesis and, consequently, the replication of the virus . In one instance, it was also able to increase the activity of P-gp .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It inhibits the RNA-dependent polymerase enzymes of viruses, thereby suppressing their life cycle . It may also inhibit such enzymes (reverse transcriptase) in human retrotransposons, including human endogenous retroviruses (HERVs) . The activation of retrotransposons can be a major factor of ongoing cancer genome instability and consequently higher aggressiveness of tumors .

Result of Action

The molecular and cellular effects of 4’-Azidocytidine’s action are quite significant. It has been found to inhibit the growth and proliferation of cells in a dose- and time-dependent manner . It induces apoptosis in cells, with notable DNA fragmentation and nuclear condensation pointing to activated apoptotic pathways . Furthermore, it has been reported to be involved in cell cycle arrest .

Action Environment

The action, efficacy, and stability of 4’-Azidocytidine can be influenced by various environmental factors. For instance, the presence of certain proteins in the cellular environment can affect its action . .

Biochemical Analysis

Biochemical Properties

4’-Azidocytidine interacts with various enzymes and proteins. It has been found to inhibit RNA synthesis by NS5B, the RNA polymerase encoded by the Hepatitis C Virus (HCV) . This interaction is crucial for its antiviral activity.

Cellular Effects

4’-Azidocytidine has demonstrated significant effects on various types of cells and cellular processes. It has shown strong antiproliferative activity in human lymphoma, lung adenocarcinoma, and acute myeloid leukemia . It influences cell function by inducing apoptosis in cells, leading to notable DNA fragmentation and nuclear condensation .

Molecular Mechanism

The molecular mechanism of 4’-Azidocytidine involves its transformation into active nucleoside triphosphates through kinase catalysis. These are then embedded in virus RNA during RNA synthesis, blocking the addition of nucleotides to the 3’-hydroxy group, and ultimately terminating RNA chain synthesis and virus replication .

Temporal Effects in Laboratory Settings

Over time, 4’-Azidocytidine has shown to inhibit cell growth in a dose- and time-dependent manner . It has also demonstrated robust anticancer effects linked to its capacity to induce reactive oxygen species (ROS) production, prompting oxidative stress-mediated apoptosis .

Dosage Effects in Animal Models

The effects of 4’-Azidocytidine vary with different dosages in animal models. It has shown to inhibit adhesion, migration, invasion, and proliferation of malignant cells . More studies are needed to fully understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

4’-Azidocytidine is involved in various metabolic pathways. It inhibits DNA- and RNA-dependent polymerases crucial for viral replication

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-1479 involves the introduction of an azide group at the 4’ position of the cytidine molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production of R-1479 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

R-1479 undergoes several types of chemical reactions, including:

    Oxidation: The azide group can be oxidized under specific conditions.

    Reduction: The azide group can be reduced to an amine group.

    Substitution: The azide group can participate in substitution reactions, particularly in click chemistry.

Common Reagents and Conditions

Major Products

Scientific Research Applications

R-1479 has a wide range of scientific research applications:

Comparison with Similar Compounds

R-1479 is unique due to its specific inhibition of HCV RNA-dependent RNA polymerase. Similar compounds include:

R-1479 stands out due to its high specificity and potency in inhibiting HCV replication, making it a valuable compound in antiviral research and drug development.

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGMSQBFONGNG-JVZYCSMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332457
Record name 4'-Azidocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478182-28-4
Record name 4′-Azidocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478182-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-1479
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Azidocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1479
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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